

Application Note: Characterizing Small Molecule-Protein Interactions Using Surface Plasmon Resonance (SPR)

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Compound of Interest

Compound Name: BAY-728

Cat. No.: B12390371

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Topic: Analysis of the interaction between the small molecule **BAY-728** and the deubiquitinating enzyme USP21.

Audience: This document is intended for researchers, scientists, and drug development professionals involved in enzyme kinetics, drug discovery, and biophysical characterization of molecular interactions.

Introduction

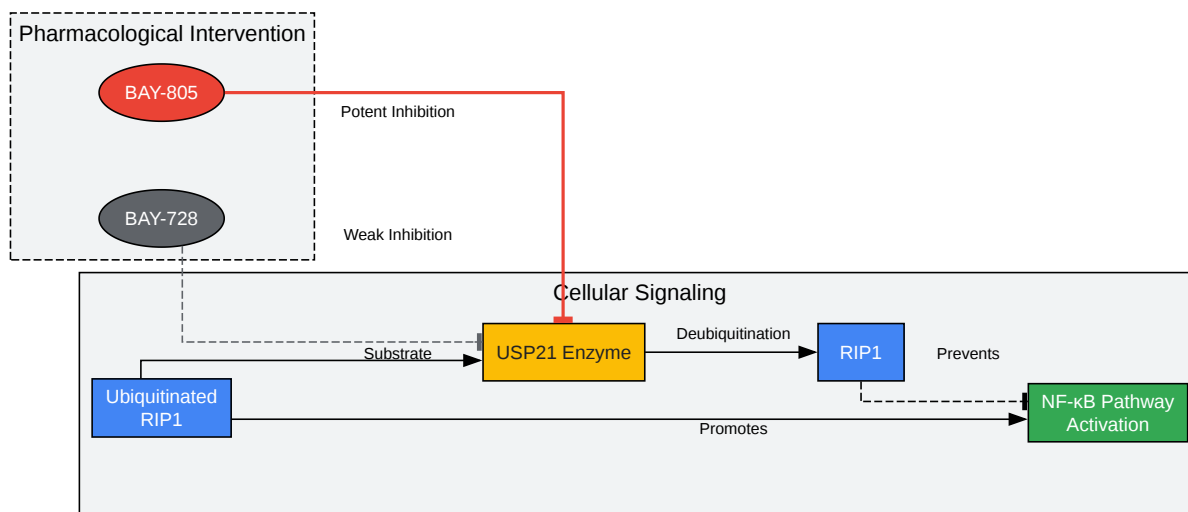
Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin from target proteins.^[1] Its involvement in regulating key signaling pathways has made it an attractive therapeutic target, particularly in oncology.^{[1][2][3]} The development of potent and selective inhibitors for DUBs is a significant area of research.

Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique used to study biomolecular interactions in real-time.^{[4][5]} It provides quantitative data on binding affinity, kinetics (association and dissociation rates), and specificity, making it an invaluable tool in drug discovery for characterizing the interactions between small molecules and their protein targets.^{[6][7]}

This application note provides a detailed protocol for using SPR to analyze the interaction between the small molecule **BAY-728** and the USP21 enzyme. **BAY-728** serves as a negative control for its potent enantiomer, BAY-805, a selective inhibitor of USP21.[8][9] By comparing the binding kinetics of both compounds, researchers can validate the specificity and activity of the potent inhibitor.

USP21 Signaling Pathway and Mechanism of Action

USP21 is known to regulate multiple signaling pathways. One well-characterized function is its role in the negative regulation of the NF- κ B pathway. USP21 can deubiquitinate Receptor-Interacting Protein 1 (RIP1), a key component in the tumor necrosis factor- α (TNF- α) signaling cascade.[8] Deubiquitination of RIP1 by USP21 prevents the activation of the NF- κ B pathway. Inhibition of USP21 by a potent molecule like BAY-805 leads to an accumulation of ubiquitinated RIP1, resulting in the activation of NF- κ B signaling.[8] **BAY-728**, as the less active enantiomer, is expected to have a significantly weaker effect on this pathway.



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Caption: USP21-mediated deubiquitination of RIP1 and its inhibition.

Quantitative Data Summary

SPR analysis provides precise measurements of binding kinetics. The key parameters are the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), where $K_D = k_d/k_a$. A lower K_D value indicates a higher binding affinity.

The following table summarizes the binding affinity data for the interaction of BAY-805 (potent inhibitor) and **BAY-728** (negative control) with human USP21, as determined by SPR.^[10]

Compound	Analyte	Ligand	k_a (1/Ms)	k_d (1/s)	K_D (nM)
BAY-805	USP21 Inhibitor	Human USP21	Not Reported	Not Reported	2.2
BAY-728	Negative Control	Human USP21	Not Reported	Not Reported	8686

Data sourced from a presentation by Bayer on the USP21 Probe BAY-805.^[10] The vast difference in K_D values confirms that BAY-805 is a high-affinity binder to USP21, while **BAY-728** exhibits a significantly weaker interaction, validating its use as a negative control.

Detailed Experimental Protocol: SPR Analysis

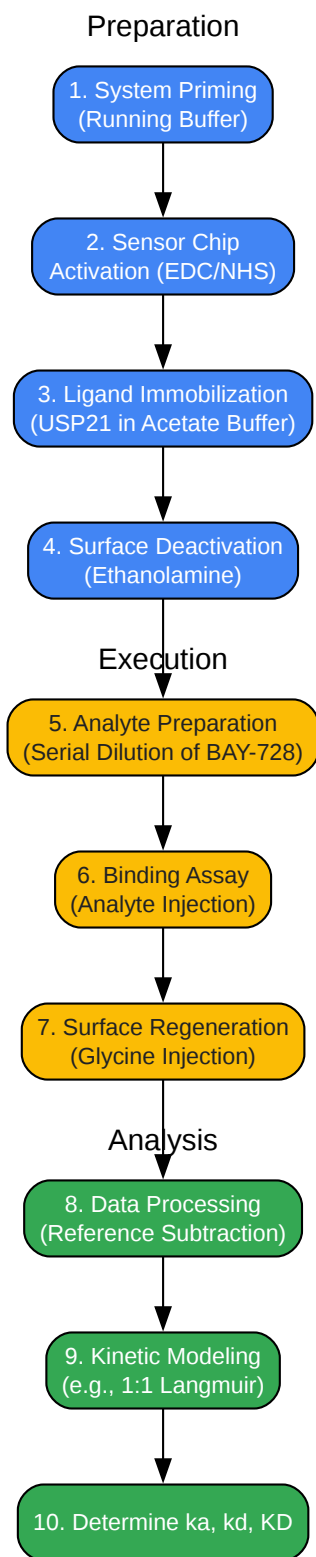
This protocol outlines the steps for analyzing the binding of a small molecule analyte (e.g., **BAY-728**) to an immobilized protein ligand (USP21) using SPR.

Materials and Reagents

- SPR Instrument: Biacore series instrument or similar.
- Sensor Chip: CM5 sensor chip (or equivalent carboxylated surface).
- Ligand: High-purity recombinant human USP21 protein.

- Analytes: **BAY-728** and BAY-805, dissolved in 100% DMSO (stock solution) and serially diluted in running buffer.
- Immobilization Reagents:
 - Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl (pH 8.5).
 - Buffers: Acetate buffer (e.g., 10 mM sodium acetate, pH 5.0) for pre-concentration.
- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) or a similar buffer, filtered and degassed. The final DMSO concentration should be matched across all samples and kept low (e.g., 1-2%) to minimize solvent effects.
- Regeneration Solution: A solution capable of removing the analyte without denaturing the ligand (e.g., 10 mM Glycine pH 2.0). This must be optimized for the specific protein.

Experimental Workflow



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Caption: Standard workflow for a Surface Plasmon Resonance experiment.

Detailed Methodology

Step 1: System Preparation and Chip Priming

- Launch the instrument control software and prime the system with degassed running buffer to ensure a stable baseline.
- Insert the CM5 sensor chip. Perform a normalization cycle if required.

Step 2: Ligand Immobilization (Amine Coupling)

- Activate the carboxyl groups on the sensor surface by injecting a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
- Inject the USP21 protein (typically 20-50 µg/mL in 10 mM acetate buffer, pH 5.0) over the activated surface. The target immobilization level for small molecule analysis is generally between 2000-10000 Response Units (RU).
- Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters on the surface.
- A reference flow cell should be prepared simultaneously using the same activation/deactivation chemistry but without injecting the USP21 protein. This allows for the subtraction of bulk refractive index changes and non-specific binding.

Step 3: Analyte Binding Analysis

- Prepare a dilution series of **BAY-728** (and BAY-805 for comparison) in running buffer. A typical concentration range for an unknown interaction might be 0.1 nM to 10 µM. For **BAY-728**, given its high K_D , concentrations in the micromolar range will be necessary.
- Perform a solvent correction test by injecting a series of running buffer samples with slightly varying DMSO concentrations to determine the solvent response.
- Inject the prepared analyte concentrations over the ligand (USP21) and reference flow cells. For kinetic analysis, a single-cycle kinetics (SCK) approach is often preferred for small molecules.[8] This involves sequential injections of increasing analyte concentrations without a regeneration step in between.

- Association Phase: Inject analyte for a defined period (e.g., 60-120 seconds).
- Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the analyte from the ligand (e.g., 120-600 seconds).

Step 4: Surface Regeneration

- After each full binding cycle (or at the end of an SCK series), inject the optimized regeneration solution (e.g., a short pulse of 10 mM Glycine, pH 2.0) to remove all bound analyte and prepare the surface for the next injection.
- Confirm that the regeneration step returns the baseline to the starting level without affecting the activity of the immobilized USP21.

Step 5: Data Analysis

- Process the raw data by subtracting the response from the reference flow cell and then subtracting a "zero-concentration" (buffer only) injection.
- Fit the processed sensorgrams to a suitable binding model. For a 1:1 interaction, the Langmuir binding model is typically used.
- The fitting process will yield the kinetic parameters k_a and k_d . The equilibrium dissociation constant, K_D , is then calculated from the ratio of these rates (k_d/k_a).

Conclusion

Surface Plasmon Resonance provides a robust and efficient method for the detailed characterization of small molecule interactions with protein targets. The data presented here clearly demonstrates the utility of SPR in distinguishing between a potent, high-affinity inhibitor (BAY-805) and its corresponding weak-binding negative control (**BAY-728**) for the USP21 enzyme. The detailed protocol and workflow provided in this note offer a comprehensive guide for researchers aiming to perform similar analyses, enabling the confident determination of binding kinetics and affinity, which are critical for advancing drug discovery programs.

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